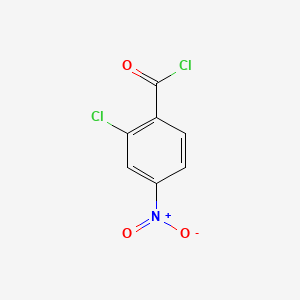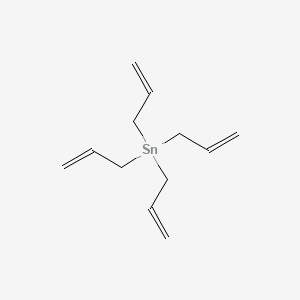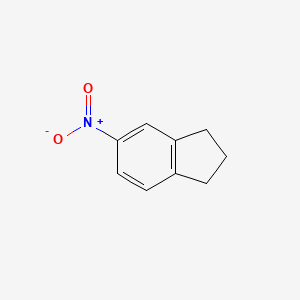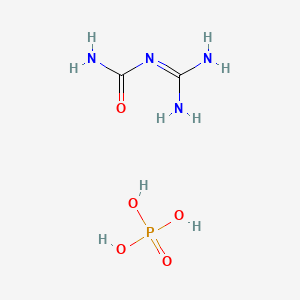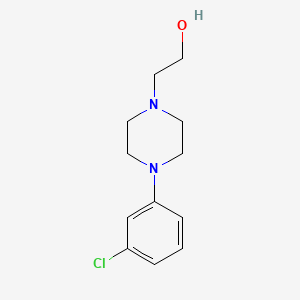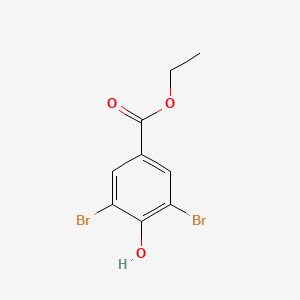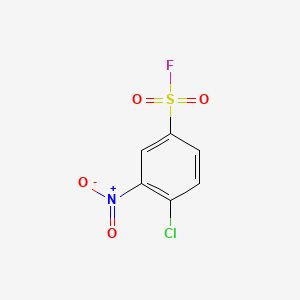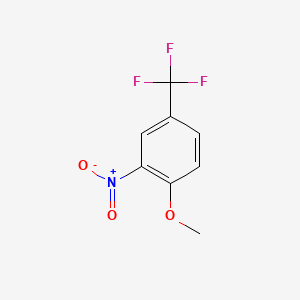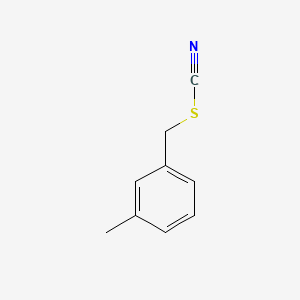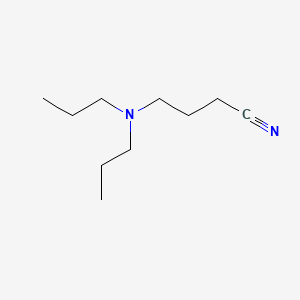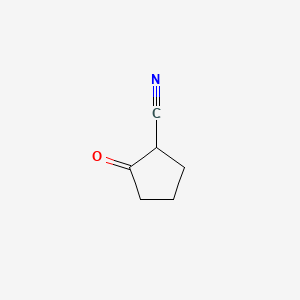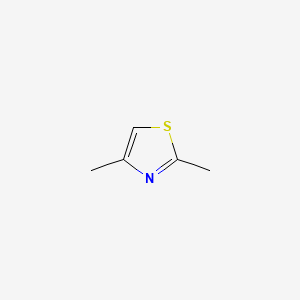
3,5-ジメチル安息香酸メチル
概要
説明
Methyl 3,5-dimethylbenzoate is an aromatic carboxylic acid ester . It has been used as a ligand during monomer screening for the synthesis and investigation of various europium compounds containing pinacolyl methylphosphonate with different ligands . It is also reported as a precursor of methyl-3,5-divinylbenzoate .
Synthesis Analysis
Methyl 3,5-dimethylbenzoate can be synthesized from 3,5-dimethyl benzoic acid. A solution of 3,5-dimethyl benzoic acid in methanol is treated with sulfuric acid and heated to reflux. After cooling, the solution is concentrated and poured into crushed ice. The mixture is then extracted with diethyl ether. The organic phase is extracted with saturated aqueous sodium carbonate, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting solid is recrystallized from hexanes to yield the product .Molecular Structure Analysis
The molecular formula of Methyl 3,5-dimethylbenzoate is C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .Chemical Reactions Analysis
Methyl 3,5-dimethylbenzoate has been used in the preparation of four carbon isostere related to highly active 4-pyridinemethanols . It may also be used in the total synthesis of (±)-indoxamycin B .Physical And Chemical Properties Analysis
Methyl 3,5-dimethylbenzoate is a solid substance with a melting point of 31-33 °C and a boiling point of 239-240 °C . It has a density of 1.027 g/mL at 25 °C .科学的研究の応用
マラリアに対する活性
3,5-ジメチル安息香酸メチルは、高活性な4-ピリジンメタノールに関連する化合物の調製に使用されてきました。 これらの化合物は、感染した蚊の刺し傷によって人に感染する寄生虫によって引き起こされるマラリアの治療における可能性について評価されました .
インドキサミシンBの合成
この化合物は、潜在的な生物活性を持つ天然物である(±)インドキサミシンBの全合成に使用される可能性があります .
ユウロピウム化合物のリガンド
これは、さまざまなリガンドを含むピナコリルメチルホスホネートを含むさまざまなユウロピウム化合物の合成と調査のためのモノマースクリーニング中にリガンドとして選択されました。 ユウロピウム化合物は、発光や触媒などの分野で重要な用途があります .
3,5-ジビニル安息香酸メチルの前駆体
3,5-ジメチル安息香酸メチルは、3,5-ジビニル安息香酸メチルの前駆体として報告されています。 これは、さまざまな用途を持つ新しい材料や化学物質につながる、さらなる化学的変換と合成におけるその役割を示しています .
Safety and Hazards
生化学分析
Biochemical Properties
Methyl 3,5-dimethylbenzoate plays a significant role in biochemical reactions, particularly as a ligand in the synthesis of europium compounds containing pinacolyl methylphosphonate . It interacts with various enzymes and proteins, facilitating the formation of complex structures. The compound’s aromatic nature allows it to participate in hydrophobic interactions, which are crucial for binding with biomolecules. Additionally, Methyl 3,5-dimethylbenzoate is a precursor for methyl-3,5-divinylbenzoate, further highlighting its importance in biochemical synthesis .
Cellular Effects
Methyl 3,5-dimethylbenzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cell membranes can alter membrane fluidity and permeability, affecting the transport of ions and molecules. This compound has been observed to modulate the activity of certain enzymes involved in metabolic pathways, thereby impacting cellular metabolism . Furthermore, Methyl 3,5-dimethylbenzoate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, Methyl 3,5-dimethylbenzoate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s aromatic ring structure allows it to engage in π-π interactions with aromatic amino acids in proteins, stabilizing enzyme-substrate complexes . Additionally, Methyl 3,5-dimethylbenzoate can induce conformational changes in proteins, leading to altered enzymatic activity and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3,5-dimethylbenzoate can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Studies have shown that Methyl 3,5-dimethylbenzoate can have long-term effects on cellular function, including sustained changes in enzyme activity and gene expression. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of Methyl 3,5-dimethylbenzoate in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of Methyl 3,5-dimethylbenzoate can result in toxic or adverse effects, including disruptions in metabolic pathways and cellular damage.
Metabolic Pathways
Methyl 3,5-dimethylbenzoate is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can affect the overall metabolic flux and levels of key metabolites within the cell. Methyl 3,5-dimethylbenzoate’s interaction with metabolic enzymes highlights its role in regulating cellular metabolism.
Transport and Distribution
Within cells and tissues, Methyl 3,5-dimethylbenzoate is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while specific transporters can facilitate its uptake and distribution . Methyl 3,5-dimethylbenzoate can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall biochemical effects.
Subcellular Localization
Methyl 3,5-dimethylbenzoate’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For example, Methyl 3,5-dimethylbenzoate may localize to the mitochondria, affecting mitochondrial function and energy metabolism. Its localization within the cell can impact its activity and interactions with other biomolecules.
特性
IUPAC Name |
methyl 3,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-8(2)6-9(5-7)10(11)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVXENGLERTHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179774 | |
| Record name | Benzoic acid, 3,5-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25081-39-4 | |
| Record name | Benzoic acid, 3,5-dimethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025081394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,5-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystal structure of Methyl 3,5-dimethylbenzoate differ from similar compounds and what implications does this have on its properties?
A1: Methyl 3,5-dimethylbenzoate forms distinct crystal structures compared to related compounds like 3,5-bis(bromomethyl)phenyl acetate. While Methyl 3,5-dimethylbenzoate molecules arrange themselves in strands connected by C—H⋯O=C bonds [], the presence of bromine atoms in 3,5-bis(bromomethyl)phenyl acetate leads to the formation of molecular dimers and two-dimensional aggregates stabilized by Br⋯Br interactions []. This difference in crystal packing arising from the substituents likely influences their melting points, solubility, and potential applications.
Q2: Can Methyl 3,5-dimethylbenzoate be differentiated from similar compounds using optical sensing techniques?
A2: Yes, research suggests that it's possible to differentiate Methyl 3,5-dimethylbenzoate from structurally similar compounds like Methyl salicylate using Molecularly Imprinted Polymers (MIPs) doped with Europium ions (Eu3+) []. These MIPs exhibit differential fluorescence when exposed to target molecules. When excited with a UV laser, the MIP designed for Methyl salicylate showed significantly stronger fluorescence in the presence of Methyl salicylate compared to Methyl 3,5-dimethylbenzoate []. This difference in fluorescence intensity allows for the discrimination of these compounds without complex spectral analysis, offering a potential avenue for selective chemical sensing applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

